molecular formula C19H15Cl2N3O2 B2722808 Ethyl 4-((6-chloro-3-cyanoquinolin-4-yl)amino)benzoate hydrochloride CAS No. 1323703-47-4

Ethyl 4-((6-chloro-3-cyanoquinolin-4-yl)amino)benzoate hydrochloride

Cat. No. B2722808
CAS RN: 1323703-47-4
M. Wt: 388.25
InChI Key: GVINUHRLRBGFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-((6-chloro-3-cyanoquinolin-4-yl)amino)benzoate hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Antimicrobial Agents Synthesis

Compounds structurally similar to Ethyl 4-((6-chloro-3-cyanoquinolin-4-yl)amino)benzoate hydrochloride have been synthesized and evaluated for their potential as antimicrobial agents. For instance, new quinazoline derivatives have shown promising antibacterial and antifungal activities against pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans, highlighting the potential of quinoline derivatives in developing new antimicrobial drugs (Desai, Shihora, & Moradia, 2007).

Molecular Docking and Biological Activities

Quinoline derivatives have been synthesized and analyzed for various biological activities, including antioxidant, anti-inflammatory, and anti-ulcerogenic effects. Molecular docking studies suggest that these compounds can inhibit enzymes like COX-2, similar to ibuprofen, indicating their potential in designing novel anti-inflammatory and gastroprotective agents (Borik & Hussein, 2021).

Cytotoxicity Evaluation

Hexahydroquinoline derivatives containing the benzofuran moiety, structurally related to the query compound, have been synthesized and tested for their cytotoxic effects against human cancer cell lines, such as HepG-2 (hepatocellular carcinoma). These studies contribute to cancer research by identifying new potential chemotherapeutic agents (El-Deen, Anwar, & Hasabelnaby, 2016).

Synthesis and Fluorescent Properties

The synthesis of quinoline derivatives with specific substituents has led to compounds with interesting fluorescent properties. These findings are significant for developing new materials for optoelectronic applications, highlighting the versatility of quinoline derivatives in materials science (Avetisyan, Aleksanyan, & Ambartsumyan, 2007).

properties

IUPAC Name

ethyl 4-[(6-chloro-3-cyanoquinolin-4-yl)amino]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2.ClH/c1-2-25-19(24)12-3-6-15(7-4-12)23-18-13(10-21)11-22-17-8-5-14(20)9-16(17)18;/h3-9,11H,2H2,1H3,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVINUHRLRBGFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C#N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((6-chloro-3-cyanoquinolin-4-yl)amino)benzoate hydrochloride

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